(S)-Thalidomide
Übersicht
Beschreibung
- seine tragische Geschichte ist mit schweren Geburtsfehlern verbunden. Wenn Thalidomid während der Schwangerschaft verabreicht wird, verursacht es Skelettdeformitäten, darunter Amelia (Fehlen von Gliedmaßen), Fehlen von Knochen und Phocomelie (Gliedmaßenmissbildung) .
Thalidomid: ist ein orales Medikament, das zur Behandlung verschiedener Erkrankungen eingesetzt wurde, darunter Krebsarten (z. B. multiples Myelom), Graft-versus-Host-Krankheit und Hauterkrankungen (z. B. Komplikationen der Lepra).
Herstellungsmethoden
- Thalidomid wurde 1957 in Westdeutschland erstmals als rezeptfreies Beruhigungsmittel und Hypnotikum vermarktet.
- Zwar wurde es später zur Behandlung von morgendlicher Übelkeit bei Schwangeren eingesetzt, aber Bedenken hinsichtlich Geburtsfehlern führten 1961 zu seinem Rückzug vom europäischen Markt .
Vorbereitungsmethoden
- Thalidomide was initially marketed in 1957 in West Germany as an over-the-counter sedative and hypnotic.
- While it was later used to treat morning sickness in pregnant women, concerns about birth defects led to its removal from the European market in 1961 .
Analyse Chemischer Reaktionen
- Thalidomid durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind spezifisch für die gewünschten Modifikationen.
- Die gebildeten Hauptprodukte hängen vom Reaktionstyp und dem Ausgangsmaterial ab.
Wissenschaftliche Forschungsanwendungen
- Thalidomid wurde in Chemie, Biologie, Medizin und Industrie untersucht:
- In der Chemie dient es als Modellverbindung für Stereochemiestudien.
- In der Medizin wurde es zur Behandlung von Aphthen, HIV-assoziiertem Schwundsyndrom und Kaposi-Sarkom eingesetzt.
- In der Industrie findet es Anwendung in der Arzneimittelentwicklung und -forschung.
Wirkmechanismus
- Der genaue Mechanismus von Thalidomid ist nicht vollständig geklärt, aber es moduliert Immunantworten und hemmt die Angiogenese.
- Molekulare Zielstrukturen sind Zytokine (wie TNF-α) und Signalwege, die an Entzündungen und Tumorwachstum beteiligt sind.
Wirkmechanismus
- Thalidomide’s exact mechanism is not fully understood, but it modulates immune responses and inhibits angiogenesis.
- Molecular targets include cytokines (such as TNF-α) and pathways involved in inflammation and tumor growth.
Vergleich Mit ähnlichen Verbindungen
- Thalidomid ist aufgrund seiner teratogenen Wirkungen und seiner historischen Bedeutung einzigartig.
- Ähnliche Verbindungen sind Lenalidomid und Pomalidomid, die strukturelle Gemeinsamkeiten aufweisen, sich aber in ihren Sicherheitsprofilen und klinischen Anwendungen unterscheiden .
Biologische Aktivität
(S)-Thalidomide, a chiral compound, has garnered significant attention due to its complex biological activities, particularly its teratogenic effects and therapeutic potential in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of Thalidomide
Originally marketed as a sedative in the late 1950s, thalidomide was withdrawn from the market due to its association with severe birth defects. The compound exists as two enantiomers: (R)-thalidomide and this compound, with the latter being primarily responsible for its teratogenic effects. Recent research has highlighted the distinct biological activities of these enantiomers, particularly their interactions with cellular pathways and immune modulation.
This compound exerts its biological effects through several mechanisms:
- Binding to Cereblon (CRBN) : The (S)-enantiomer binds more effectively to CRBN than the (R)-enantiomer. This interaction is crucial for its teratogenicity and anti-inflammatory properties. Studies indicate that this compound inhibits self-ubiquitylation of CRBN, leading to altered gene expression that contributes to its biological effects .
- Inhibition of TNF-α Production : this compound is known to inhibit tumor necrosis factor-alpha (TNF-α) release from mononuclear blood cells, which is significant in inflammatory responses .
- Anti-Angiogenic Properties : The compound also exhibits anti-angiogenic activity, making it a candidate for cancer therapies by inhibiting blood vessel formation necessary for tumor growth .
Therapeutic Applications
This compound has been repurposed for several medical conditions:
- Multiple Myeloma : It is used in treating multiple myeloma, where it enhances the efficacy of other therapies by modulating the immune response and inhibiting tumor growth. Clinical studies have demonstrated improved outcomes in patients receiving thalidomide as part of their treatment regimen .
- COVID-19 : Recent studies indicated that thalidomide could accelerate recovery in COVID-19 patients by reducing inflammation and shortening hospital stays when combined with glucocorticoids .
Case Studies
- Thalidomide Embryopathy : A notable case study reported a woman who experienced thalidomide embryopathy, underscoring the drug's teratogenic risks when administered during pregnancy. This case highlighted the critical need for careful patient selection and monitoring when using thalidomide therapeutically .
- Clinical Trials in Multiple Myeloma : Clinical trials have shown that patients treated with this compound exhibit significant reductions in tumor burden and improved overall survival rates compared to those receiving standard treatments alone .
Comparative Biological Activity of Enantiomers
The following table summarizes the comparative biological activities of (R)- and this compound:
Activity | (R)-Thalidomide | This compound |
---|---|---|
Teratogenicity | Non-teratogenic | Teratogenic |
TNF-α Inhibition | Weak | Strong |
Anti-Angiogenesis | Limited | Significant |
Binding Affinity to CRBN | Lower | Higher |
Research Findings
Recent research has provided insights into the pharmacokinetics and dynamics of this compound:
- A study demonstrated that this compound displays a significantly higher binding affinity to CRBN compared to its counterpart, leading to enhanced biological activity .
- Investigations into the enantiomeric interconversion revealed that while both forms can interconvert in vivo, the biological effects are predominantly attributed to the (S)-enantiomer due to its stronger interactions with target proteins .
Eigenschaften
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJHQNACJXSKW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046972 | |
Record name | (-)-Thalidomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841-67-8 | |
Record name | (-)-Thalidomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Thalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Thalidomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Thalidomide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THALIDOMIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG87FSR590 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.